Hydroxy-PEG24-t-butyl ester

Overview

Description

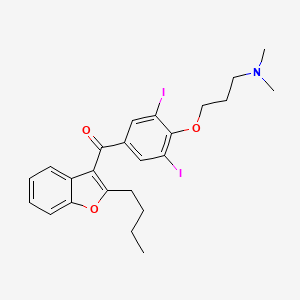

Hydroxy-PEG24-t-butyl ester is a PEG linker containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Molecular Structure Analysis

The molecular formula of Hydroxy-PEG24-t-butyl ester is C55H110O27 . It has a molecular weight of 1203.5 g/mol . The single molecular weight, discrete-length PEG (dPEG) chain is 86 atoms (88.5 Å) long . A primary alcohol group terminates one end of the molecule .Chemical Reactions Analysis

The hydroxyl group in Hydroxy-PEG24-t-butyl ester enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

Hydroxy-PEG24-t-butyl ester is a solid or viscous liquid . It is a versatile building block based upon a monodispersed polyethylene glycol (PEG) chain, comparable to a polymeric PEG 1000 . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications

PEG Linker

Hydroxy-PEG24-t-butyl ester is a PEG linker containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Deprotection under Acidic Conditions

The t-butyl protected carboxyl group can be deprotected under acidic conditions . This property allows for the creation of new compounds under specific conditions, expanding its utility in various research applications.

Surface Modification

The terminal hydroxy group of Hydroxy-PEG24-t-butyl ester can be functionalized with various reactive groups to permit direct modification of surfaces . This makes it useful in applications that require surface modification at a molecular level.

Biomolecule Conjugation

Hydroxy-PEG24-t-butyl ester can react with isothiocyanates or active esters of carboxylic acids to form new conjugates . This property is particularly useful in the field of bioconjugation, where it can be used to attach various biomolecules to each other or to other substances.

Drug Delivery

The biocompatibility and solubility-enhancing properties of the PEG moiety in Hydroxy-PEG24-t-butyl ester make it an ideal candidate for applications involving biomolecules, such as proteins, peptides, and nucleic acids . This makes it a valuable reagent in the realm of cellular and molecular biology, particularly in drug delivery systems .

Tissue Engineering

The non-toxic, non-immunogenic, and non-antigenic properties of Hydroxy-PEG24-t-butyl ester are widely used in a variety of biomedical applications such as bioconjugation, drug delivery, surface functionalization, and tissue engineering .

Mechanism of Action

Target of Action

Hydroxy-PEG24-t-butyl ester, also known as Ho-peg(24)-co-tbu, is a versatile building block . It is primarily used to modify surfaces, small molecules, or biomolecules . The primary targets of this compound are therefore the molecules or surfaces that it is intended to modify.

Mode of Action

The compound contains a hydroxyl group and a t-butyl ester . The hydroxyl group can be functionalized with various reactive groups, allowing it to directly modify its targets . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This exposes the terminal propionic acid, which can then be activated as the NHS or TFP ester or directly coupled to an amine using a suitable carbodiimide .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Hydroxy-PEG24-t-butyl ester is the modification of surfaces, small molecules, or biomolecules . This can lead to changes in the properties of these targets, such as increased solubility or altered reactivity .

Action Environment

The action of Hydroxy-PEG24-t-butyl ester can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Additionally, the compound’s solubility and stability may be affected by the presence of different solvents or temperatures .

Future Directions

Hydroxy-PEG24-t-butyl ester is a versatile building block for various biomedical applications such as bioconjugation, drug delivery, surface functionalization, and tissue engineering . The terminal hydroxy group can be functionalized with various reactive groups to permit direct modification of surfaces, small molecules, or biomolecules .

properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H110O27/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h56H,4-53H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMILISGQCISYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H110O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy-PEG24-t-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

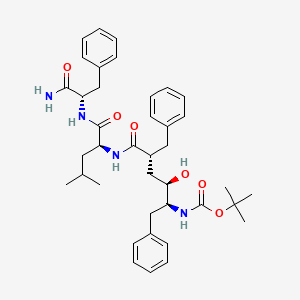

![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)

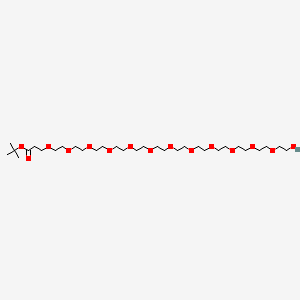

![N-(1H-indazol-5-yl)-N'-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine](/img/structure/B1673881.png)

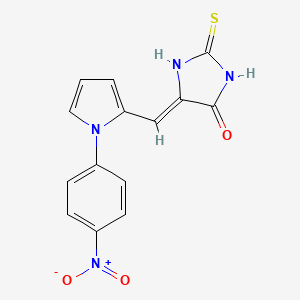

![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)

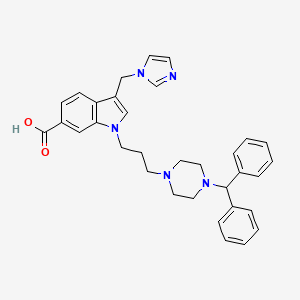

![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)